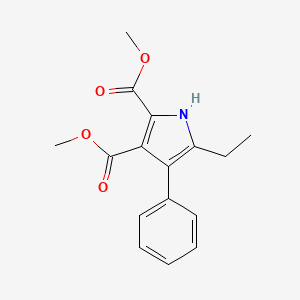
(E)-1-Phenyl-2-(triphenylsilyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Phenyl-2-(triphenylsilyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a phenyl group and a triphenylsilyl group attached to the diazene moiety, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-2-(triphenylsilyl)diazene typically involves the reaction of phenylhydrazine with a triphenylsilyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Phenyl-2-(triphenylsilyl)diazene can undergo various chemical reactions, including:
Oxidation: The nitrogen-nitrogen double bond can be oxidized to form azo compounds.
Reduction: Reduction can lead to the formation of hydrazines.
Substitution: The phenyl and triphenylsilyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other diazene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1-Phenyl-2-(triphenylsilyl)diazene involves its interaction with molecular targets through its diazene moiety. The nitrogen-nitrogen double bond can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets would depend on the context of its application, such as its use in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Similar structure with a nitrogen-nitrogen double bond and phenyl groups.
Triphenylsilyl derivatives: Compounds with triphenylsilyl groups attached to various functional groups.
Uniqueness
(E)-1-Phenyl-2-(triphenylsilyl)diazene is unique due to the combination of the phenyl and triphenylsilyl groups, which can influence its reactivity and properties. This combination can lead to distinct chemical behavior compared to other diazenes and silyl compounds.
Propriétés
Numéro CAS |
52368-68-0 |
|---|---|
Formule moléculaire |
C24H20N2Si |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
phenyl(triphenylsilyl)diazene |
InChI |
InChI=1S/C24H20N2Si/c1-5-13-21(14-6-1)25-26-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
NUSWKRPEBYFWLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=N[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
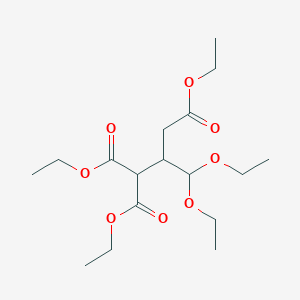
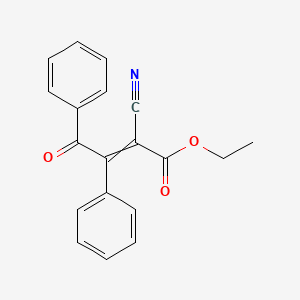
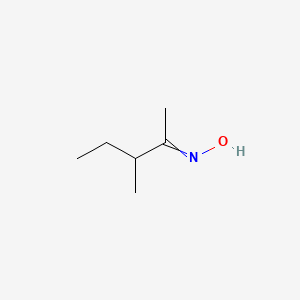
![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
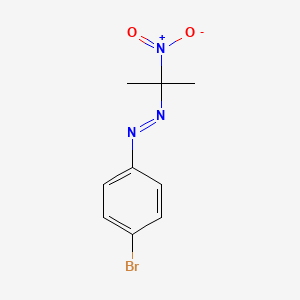

![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
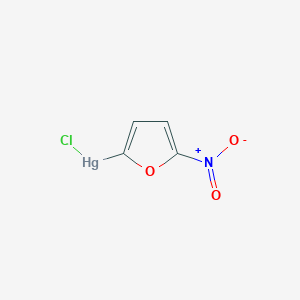
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
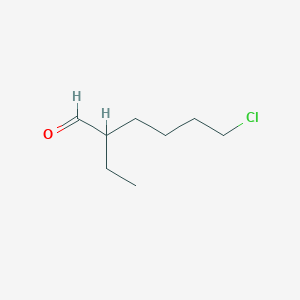
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
